![molecular formula C16H14O B13542854 2-Propanone, 1-fluoren-9-yl- CAS No. 2470-85-1](/img/structure/B13542854.png)
2-Propanone, 1-fluoren-9-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of ketones and contains a fluorene moiety.
- The compound’s structure consists of a propanone (acetone) backbone with a fluorene group attached.
2-Propanone, 1-fluoren-9-yl-: is a chemical compound with the following IUPAC name: 1- (9,9-diethyl-9H-fluoren-2-yl)-2- (hydroxyimino)propan-1-one .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of fluorenone with ethylmagnesium bromide followed by oxidation to yield the desired ketone.
Reaction Conditions: The specific conditions depend on the synthetic route chosen, but typically involve refluxing the reactants in an appropriate solvent.
Industrial Production: While I don’t have specific industrial production methods, research laboratories often synthesize this compound for scientific purposes.
Analyse Chemischer Reaktionen
Reactivity: can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions, but they include derivatives of the fluorene ketone.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique fluorene structure.
Biology: It may serve as a fluorescent probe or be used in studies related to drug design.
Medicine: While not a drug itself, it could inspire drug development.
Industry: Its applications in industry are limited due to its specialized nature.
Wirkmechanismus
- Unfortunately, detailed information about the mechanism of action for this specific compound is scarce. Further research is needed to understand its effects fully.
- it likely interacts with specific molecular targets or pathways due to its structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other fluorene derivatives, such as fluorenone and fluorene itself, share similarities but lack the specific ketone functionality.
Uniqueness: The presence of the ketone group in distinguishes it from other fluorene-based compounds.
Eigenschaften
CAS-Nummer |
2470-85-1 |
---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-yl)propan-2-one |
InChI |
InChI=1S/C16H14O/c1-11(17)10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
CBBTUJNXYWEYBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.